![molecular formula C9H7N3 B3015467 2-Aminoindolizine-1-carbonitrile CAS No. 63014-89-1](/img/structure/B3015467.png)
2-Aminoindolizine-1-carbonitrile
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Overview
Description
2-Aminoindolizine-1-carbonitrile is a chemical compound with the molecular formula C9H7N3 and a molecular weight of 157.17 . Its IUPAC name is 2-amino-1-indolizinecarbonitrile .
Synthesis Analysis
The synthesis of new pyrimido[5,4-a]indolizines by reaction of 2-aminoindolizine-1-carbonitrile or ethyl 2-aminoindolizine-1-carboxylate with various electrophilic reagents has been described . The structure of the products was confirmed by their elemental analysis and IR, 1H NMR, and mass spectra .Molecular Structure Analysis
The InChI code for 2-Aminoindolizine-1-carbonitrile is 1S/C9H7N3/c10-5-7-8(11)6-12-4-2-1-3-9(7)12/h1-4,6H,11H2 . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis
The synthesis of new pyrimido[5,4-a]indolizines by reaction of 2-aminoindolizine-1-carbonitrile or ethyl 2-aminoindolizine-1-carboxylate with various electrophilic reagents has been described . The structure of the products was confirmed by their elemental analysis and IR, 1H NMR, and mass spectra .Scientific Research Applications
Photophysics and Spectroscopy
Understanding the photophysical properties of indolizine derivatives is crucial for their applications. Researchers investigate their absorption spectra, emission behavior, and excited-state dynamics. Such knowledge informs the design of efficient fluorescent probes and materials.
Mechanism of Action
Target of Action
Indolizine derivatives, which include 2-aminoindolizine-1-carbonitrile, have been found to interact with various biological targets .
Mode of Action
It has been suggested that indolizine derivatives, including 2-aminoindolizine-1-carbonitrile, may act as phosphatase inhibitors . This implies that the compound could interact with its targets, leading to changes in the activity of certain enzymes, which in turn could affect various biological processes.
Biochemical Pathways
Given the potential phosphatase inhibitory activity of indolizine derivatives , it can be inferred that the compound might influence pathways involving phosphatases. These enzymes play crucial roles in many cellular processes, including signal transduction, cell cycle regulation, and apoptosis.
Result of Action
Given the potential phosphatase inhibitory activity of indolizine derivatives , it can be inferred that the compound might influence various cellular processes regulated by these enzymes.
properties
IUPAC Name |
2-aminoindolizine-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-5-7-8(11)6-12-4-2-1-3-9(7)12/h1-4,6H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPJGCRDTIPKJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2C=C1)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoindolizine-1-carbonitrile |
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